Product packaging for Diethyl 2,5-Dibromoterephthalate(Cat. No.:CAS No. 18013-97-3)

Diethyl 2,5-Dibromoterephthalate

Cat. No.: B098124
CAS No.: 18013-97-3
M. Wt: 380.03 g/mol
InChI Key: WXRSDHICEYICMV-UHFFFAOYSA-N
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Description

Diethyl 2,5-Dibromoterephthalate is a useful research compound. Its molecular formula is C12H12Br2O4 and its molecular weight is 380.03 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Br2O4 B098124 Diethyl 2,5-Dibromoterephthalate CAS No. 18013-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRSDHICEYICMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622921
Record name Diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18013-97-3
Record name Diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Foundation in Polymer Science: the History of Terephthalate Derivatives

The story of Diethyl 2,5-dibromoterephthalate is deeply rooted in the successful history of terephthalate (B1205515) derivatives in organic synthesis, most notably the development of polyethylene (B3416737) terephthalate (PET). The journey began in the mid-20th century, with chemists John Rex Whinfield and James Tennant Dickson's invention of PET in 1941. This thermoplastic polymer, derived from the esterification of terephthalic acid and ethylene (B1197577) glycol, rapidly became a cornerstone of the textile and packaging industries under trade names like Dacron and Mylar. sigmaaldrich.com

The synthesis of PET and other polyesters highlighted the utility of terephthalate esters as robust difunctional monomers. sigmaaldrich.comspecialchem.com These molecules, characterized by a central benzene (B151609) ring with two ester groups at the 1 and 4 positions, provided the rigidity and linearity necessary for forming strong, stable polymer chains. msu.edu Early production methods often utilized the transesterification of dimethyl terephthalate with ethylene glycol. sigmaaldrich.com Over the decades, continuous research has led to more efficient processes for producing terephthalate derivatives, including methods for the chemical recycling of PET to recover its monomeric units. researchgate.netnih.gov This rich history of industrial-scale synthesis and application laid the groundwork for the exploration of more complex and functionalized terephthalate derivatives.

The Strategic Role of Bromine in Aromatic Esters

The introduction of bromine atoms onto the aromatic ring of a terephthalate (B1205515) ester, as seen in Diethyl 2,5-dibromoterephthalate, is a strategic modification that significantly enhances its utility in "building block" chemistry. Brominated aromatic esters are a crucial class of intermediates in organic synthesis. wpi.edu The presence of bromine atoms serves multiple purposes.

Firstly, bromine acts as a reactive handle. The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows chemists to construct complex molecular architectures by selectively replacing the bromine atoms with other functional groups or molecular fragments.

Research Applications and Future Directions for Diethyl 2,5 Dibromoterephthalate

Established Synthetic Pathways for this compound Preparation

The traditional methods for preparing this compound are reliable and have been extensively documented in chemical literature. These pathways are crucial for obtaining the compound for various applications.

Esterification of 2,5-Dibromoterephthalic Acid

One of the most direct methods for synthesizing this compound is through the esterification of 2,5-dibromoterephthalic acid. google.comnih.govfishersci.com This reaction typically involves treating the dibrominated acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. google.comgoogle.com The process is a classic Fischer esterification, a cornerstone of organic synthesis. sciencemadness.org

The general reaction involves heating a mixture of 2,5-dibromoterephthalic acid, a large excess of ethanol, and a catalytic amount of concentrated sulfuric acid under reflux conditions. sciencemadness.orgsciencemadness.org The reaction's progress can be monitored by the dissolution of the initially suspended solid terephthalic acid derivative into a clear solution, indicating the formation of the more soluble diethyl ester. sciencemadness.org The reaction time can be lengthy, sometimes requiring several days to achieve a high yield. sciencemadness.org

Following the reaction, the mixture is cooled and then poured into an aqueous solution of a weak base, such as potassium carbonate, to neutralize the acidic catalyst and any unreacted carboxylic acid groups. sciencemadness.org The this compound, being insoluble in water, precipitates out and can be collected by filtration. sciencemadness.org Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield a white to off-white crystalline solid. google.comsciencemadness.org

A similar process is described for the synthesis of the dimethyl ester, where methanol (B129727) is used instead of ethanol. google.com The crude 2,5-dibromoterephthalic acid can be esterified by boiling with methanol and concentrated sulfuric acid for an extended period. google.com The resulting dimethyl 2,5-dibromoterephthalate is then isolated by dilution with water and purified by recrystallization from ethanol. google.com

ReactantReagentConditionsProductYieldPurity
2,5-Dibromoterephthalic AcidEthanol, Sulfuric AcidRefluxThis compound41.77%High (by TLC and NMR)
2,5-Dibromoterephthalic AcidMethanol, Sulfuric AcidReflux, 20 hoursDimethyl 2,5-DibromoterephthalateNot specifiedMelting Point: 138-140°C

Bromination of Diethyl Terephthalate Precursors

An alternative and widely used method for the synthesis of this compound is the direct bromination of a diethyl terephthalate precursor. This approach avoids the need to first synthesize and isolate the dibrominated terephthalic acid.

The bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has been studied using various brominating agents and conditions, including N-bromosuccinimide (NBS) in carbon tetrachloride and bromine in acetic acid or chloroform. buketov.edu.kzresearchgate.net These studies provide insights into the mechanisms and outcomes of bromination on similar aromatic systems. For instance, the reaction with NBS can be initiated by azobis(isobutyronitrile) (AIBN) at boiling point, while bromination with elemental bromine can be conducted at slightly elevated temperatures, sometimes with a catalyst like aluminum chloride. buketov.edu.kzresearchgate.net

In the context of terephthalic acid itself, bromination is often carried out in oleum (B3057394) (fuming sulfuric acid) with iodine as a catalyst. google.comgoogle.com This process yields 2,5-dibromoterephthalic acid, which can then be esterified as described previously. google.com The reaction conditions, such as temperature and the ratio of bromine to terephthalic acid, are critical for achieving a good yield of the desired dibrominated product while minimizing the formation of mono-, tri-, and tetrabrominated byproducts. google.comgoogle.com

While direct bromination of diethyl terephthalate is a logical synthetic route, detailed research findings specifically for this reaction are less commonly reported in the provided context. However, the principles of electrophilic aromatic substitution on the terephthalate ring system are well-understood. The ester groups are deactivating and meta-directing, but the starting material is symmetrical. The bromination would be expected to occur at the 2 and 5 positions.

Starting MaterialBrominating AgentCatalyst/SolventConditionsProduct
Terephthalic AcidBromineOleum, Iodine50-75°C2,5-Dibromoterephthalic Acid
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateN-BromosuccinimideCarbon Tetrachloride, AIBNBoilingDiethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateBromineAcetic Acid38-50°CDiethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate

Alternative Synthetic Approaches and Optimization Strategies

Research into the synthesis of this compound and related compounds has led to the exploration of alternative methods and the optimization of existing ones to improve yield, selectivity, and efficiency.

Optimization of reaction conditions is a key aspect of synthetic chemistry. For instance, in the synthesis of ω-bromoalkylphosphonates, a related field involving brominated organic compounds, researchers have optimized reaction conditions by carefully controlling the addition rate of reagents and monitoring the reaction to prevent side reactions like di-substitution and intramolecular cyclization. researchgate.net Such principles of optimization, including adjustments in temperature, reaction time, and reactant ratios, are directly applicable to the synthesis of this compound to maximize the yield and purity of the final product. researchgate.netresearchgate.net

One alternative approach for synthesizing terephthalate derivatives involves the Diels-Alder reaction. For example, biobased diethyl terephthalate has been synthesized via the Diels-Alder addition of ethylene (B1197577) to 2,5-furandicarboxylic acid diethyl ester. researchgate.net This method, while not directly producing the dibrominated analog, represents a move towards more sustainable feedstocks and showcases the potential of cycloaddition reactions in accessing the terephthalate core structure. researchgate.net

Furthermore, the synthesis of functionalized pyrrolidin-2-ylphosphonates has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating another advanced synthetic strategy that could potentially be adapted for the synthesis of complex terephthalate derivatives. mdpi.com

Microwave-assisted synthesis is another modern technique that can significantly reduce reaction times and improve yields. amanote.com While not explicitly reported for this compound in the provided context, its application in the synthesis of other organic compounds suggests it could be a viable optimization strategy. resolvemass.ca

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. resolvemass.cayale.edu These principles aim to reduce or eliminate the use and generation of hazardous substances. yale.edu

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that produce minimal waste is a primary goal. resolvemass.cayale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. resolvemass.cayale.edu For instance, exploring solvent-free reactions or using water as a solvent where possible.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the environmental and economic impact. resolvemass.cayale.edu Microwave-assisted synthesis can be an energy-efficient alternative to conventional heating. resolvemass.ca

Use of Renewable Feedstocks: A major focus of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. yale.edursc.org The synthesis of terephthalic acid from renewable sources is an active area of research. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. yale.edu

In the context of terephthalate production, significant efforts are being made to develop sustainable chemical recycling processes for polyethylene (B3416737) terephthalate (PET). rsc.orgpen2print.org For example, the hydrolysis of PET using subcritical CO2 and water to produce terephthalic acid is a promising green approach. rsc.org This recycled terephthalic acid could then serve as a starting material for the synthesis of its derivatives, including this compound, thereby contributing to a more circular economy.

The development of bio-based routes to terephthalic acid from renewable resources is another critical area of green chemistry research. rsc.org If successful on a commercial scale, this would provide a sustainable source for the entire family of terephthalate compounds.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention of WasteOptimizing reactions to maximize yield and minimize byproducts.
Atom EconomyUtilizing reactions like Diels-Alder cycloadditions where most atoms from the reactants are incorporated into the product.
Safer SolventsExploring solvent-free conditions or the use of less hazardous solvents.
Energy EfficiencyEmploying energy-saving techniques like microwave-assisted synthesis.
Renewable FeedstocksUsing terephthalic acid derived from the chemical recycling of PET or from bio-based sources.
CatalysisUsing acid catalysts in small, recoverable amounts for esterification.

Cross-Coupling Reactions Employing this compound

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are fundamental in synthesizing complex organic molecules and polymers.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov this compound serves as the organic dihalide in these reactions.

The reaction typically involves the coupling of this compound with arylboronic acids in the presence of a palladium catalyst and a base. nih.govlibretexts.org The choice of catalyst, base, and solvent significantly influences the reaction's efficiency and yield. For instance, Pd(PPh₃)₄ is a commonly used catalyst, and bases like potassium phosphate (B84403) are employed to activate the boronic acid. nih.govorganic-chemistry.org The reaction conditions are generally mild, and the process tolerates a wide range of functional groups. nih.gov

The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs

Aryl Halide Coupling Partner Catalyst Base Solvent Product Yield (%) Reference
2,5-Dibromo-3-hexylthiophene Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 3-Hexyl-2,5-diphenylthiophene 85 nih.gov
4-Bromoanisole (5-Formylthiophen-2-yl)boronic acid Pd(OAc)₂/SPhos K₂CO₃ Dioxane/H₂O 4-Methoxy-4'-(5-formylthiophen-2-yl)biphenyl 84 researchgate.net
Aryl Bromides Heteroarylboronic acids [PdCl(C₃H₅)]₂/Tetraphosphine K₃PO₄ DMAc Biaryl compounds Good researchgate.net

This table is illustrative and may not directly involve this compound but analogous dibromoarenes to demonstrate the reaction's scope.

The Stille coupling reaction is another palladium-catalyzed process that forms C-C bonds by coupling an organotin compound (organostannane) with an organic halide. sigmaaldrich.comwiley-vch.de This method is particularly valuable for synthesizing conjugated polymers. osti.govwiley.com

In the context of this compound, it acts as the dihalide monomer. It can be polymerized with organoditin monomers to create conjugated polymers. wiley-vch.deosti.gov The reaction is known for its tolerance to a wide variety of functional groups and relatively mild reaction conditions. osti.govwiley.com

The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. wiley-vch.de The choice of palladium catalyst and ligands is crucial for achieving high molecular weight polymers with minimal defects. nih.gov

Table 2: Stille Coupling for Conjugated Polymer Synthesis

Dihalide Monomer Organoditin Monomer Catalyst Application Reference
2,5-Dialkoxy-1,4-diiodobenzene 2,5-Bis(tri-n-butyltin)thiophene Palladium compound Synthesis of soluble and fusible poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene) osti.gov
Dihalides Ditin compounds Palladium compound General synthesis of conjugated polymers osti.govwiley.com

This table provides examples of Stille polycondensation using various dihalides to illustrate the utility of the reaction.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org This reaction is noted for the high reactivity of the organozinc reagents, which can lead to faster reaction times compared to other cross-coupling methods. wikipedia.orgunits.it

This compound can be utilized as the electrophilic partner in Negishi couplings. The organozinc reagents are typically prepared in situ from the corresponding organic halide. units.it The reaction is tolerant of a wide range of functional groups and is a powerful tool for constructing complex molecular architectures. wikipedia.orgnih.gov

The general mechanism follows the standard cross-coupling pathway. wikipedia.org Palladium catalysts are often preferred due to their higher yields and functional group tolerance compared to nickel. wikipedia.org

Table 3: Examples of Negishi Coupling Reactions

Organic Halide Organozinc Reagent Catalyst Product Type Yield (%) Reference
Aryl Bromides Secondary alkylzinc halides Pd(OAc)₂/CPhos C(sp³)-C(sp²) coupled products High nih.gov
Bromoarenes Dimethylzinc Palladium catalyst Methylarenes High researchgate.net
2,4-Difluorobromobenzene (prepared in situ) Pd(OAc)₂/SPhos Diflunisal precursor 95 units.it

This table illustrates the scope of the Negishi coupling with various organic halides.

Direct C-H arylation is an emerging and more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov This reaction involves the coupling of an aryl halide with a (hetero)arene through the cleavage of a C-H bond, typically catalyzed by a transition metal. nih.govchemrevlett.com

This compound can serve as the aryl dihalide, coupling with various arenes or heteroarenes. Palladium catalysts are commonly employed for these transformations. nih.govnih.gov The reaction often requires a base and sometimes a specific ligand to facilitate the C-H activation step. mdpi.com This methodology allows for the synthesis of biaryl and heteroaryl compounds in a more direct and sustainable manner. chemrevlett.comconicet.gov.ar

Table 4: Catalytic Systems for Direct C-H Arylation

Aryl Halide Arene/Heteroarene Catalyst System Conditions Product Type Reference
Aryl Bromides Pyrimido[5,4-b]indolizines Palladium catalyst - C-5 arylated products nih.gov
Bromoarenes Benzo[c] nih.govnih.govwikipedia.orgthiadiazole Pd(OAc)₂/K₃PO₄ DMA, 150 °C Mono- and bis-aryl derivatives mdpi.com

This table showcases various catalytic systems used for direct C-H arylation reactions.

Nucleophilic Substitution Reactions

While cross-coupling reactions involve the substitution of the bromine atoms via a catalytic cycle, this compound can also undergo nucleophilic aromatic substitution (SNAAr) reactions. In these reactions, a nucleophile directly replaces the bromine atom on the aromatic ring. The presence of two electron-withdrawing ester groups on the terephthalate ring activates the aromatic system towards nucleophilic attack, making this reaction feasible.

Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. For example, reacting this compound with an amine can lead to the formation of 2,5-diaminoterephthalate derivatives. These reactions often require elevated temperatures to proceed at a reasonable rate. The products of these reactions are valuable intermediates for the synthesis of dyes, pharmaceuticals, and functional materials.

Knoevenagel Condensation Reactions Utilizing this compound-Derived Intermediates

The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgorganicreactions.org While this compound itself does not directly participate in Knoevenagel condensations, it can be a precursor to intermediates that do.

For instance, the ester groups of this compound can be reduced to aldehydes, forming 2,5-dibromoterephthalaldehyde. This dialdehyde (B1249045) can then undergo a Knoevenagel condensation with an active methylene compound like diethyl malonate. amazonaws.comrsc.org This reaction sequence provides a pathway to synthesize more complex molecules and polymers with extended conjugation, which are of interest in materials science. organicreactions.org

Table 5: Knoevenagel Condensation of Aldehydes with Diethyl Malonate

Aldehyde Catalyst Solvent Yield (%) Reference
Isovaleraldehyde Immobilized Gelatine DMSO 85-89 amazonaws.com

This table provides examples of Knoevenagel condensations with various aldehydes, illustrating the general reaction conditions.

Hydrolysis and Transesterification Equilibria

The reactivity of this compound in hydrolysis and transesterification reactions is governed by the general principles of nucleophilic acyl substitution. chemistnotes.compressbooks.pub These reactions are typically equilibrium processes that can be catalyzed by either acid or base. chemistnotes.comlibretexts.org

Hydrolysis:

Hydrolysis of this compound involves the reaction with water to yield 2,5-dibromoterephthalic acid and ethanol. The equilibrium can be shifted towards the products by using a large excess of water or by removing one of the products, such as ethanol, from the reaction mixture.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule lead to the formation of the carboxylic acid. libretexts.org This process is the reverse of a Fischer esterification. pressbooks.pub

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.org This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol. libretexts.org This reaction is effectively irreversible as the final deprotonation step drives the equilibrium forward. chemistnotes.com

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. libretexts.org Similar to hydrolysis, this reaction is an equilibrium process and can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium towards the desired product, a large excess of the new alcohol is typically used as the solvent. libretexts.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The ester's carbonyl group is first protonated, followed by nucleophilic attack from the new alcohol molecule. After a series of proton transfers, the original ethanol is eliminated, and the new ester is formed. libretexts.org

Base-Catalyzed Transesterification: A strong base is used to deprotonate the incoming alcohol, generating a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of this compound. The resulting tetrahedral intermediate expels the original ethoxide, yielding the new ester. masterorganicchemistry.com

The following table summarizes the expected outcomes of hydrolysis and transesterification of this compound.

Reaction TypeReagentsCatalystPrimary Products
HydrolysisWaterAcid (e.g., H₂SO₄) or Base (e.g., NaOH)2,5-Dibromoterephthalic acid and Ethanol
TransesterificationAlcohol (R-OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOR)Dialkyl 2,5-dibromoterephthalate and Ethanol

Other Mechanistic Pathways and Transformations

The electrochemical reduction of this compound involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-bromine (C-Br) bonds. The general mechanism for the electrochemical reduction of aryl halides, such as the brominated benzene (B151609) ring in this compound, is well-established. researchgate.netcecri.res.in

The reduction typically proceeds via a stepwise mechanism. The initial step is the transfer of a single electron to the molecule to form a radical anion. This radical anion is unstable and can subsequently undergo one of two primary pathways:

Dissociative Electron Transfer: The radical anion can fragment, cleaving the C-Br bond to produce an aryl radical and a bromide ion. This aryl radical can then accept a second electron and a proton from the solvent or supporting electrolyte to form the de-halogenated product.

Further Reduction: The radical anion can accept a second electron to form a dianion, which then expels a bromide ion to form an aryl anion. This aryl anion is subsequently protonated to yield the final product.

The reduction potential for the C-Br bond cleavage is influenced by the solvent and the nature of the electrode used. cecri.res.in Generally, the ease of reduction for halogens follows the order I > Br > Cl > F. cecri.res.in The presence of the two electron-withdrawing ester groups on the benzene ring would likely facilitate the initial electron transfer by lowering the energy of the lowest unoccupied molecular orbital (LUMO).

The electrochemical reduction can be carried out directly at an electrode surface or indirectly using a mediator. researchgate.net In mediated reduction, a catalyst is first reduced at the electrode, and this reduced species then transfers an electron to the aryl halide in the bulk solution. acs.orgchemrxiv.org

The table below outlines the expected species and products in the electrochemical reduction of this compound.

StepReactant/IntermediateProcessProduct/Intermediate
1This compoundOne-electron reductionThis compound radical anion
2This compound radical anionC-Br bond cleavageDiethyl 5-bromo-4-(ethoxycarbonyl)phenyl radical + Bromide ion
3Diethyl 5-bromo-4-(ethoxycarbonyl)phenyl radicalOne-electron reduction and protonationDiethyl 2-bromoterephthalate
4Diethyl 2-bromoterephthalateFurther reduction stepsDiethyl terephthalate

Derivatives and Analogues of Diethyl 2,5 Dibromoterephthalate

Structure-Property Relationships in Substituted Terephthalates

Key relationships include:

Steric Hindrance: Bulky substituents can disrupt the planarity of the molecule and hinder close packing in the solid state. For instance, in halogenated dihydroxyterephthalate esters, bulky groups can force the ester functionalities to twist out of the plane of the benzene (B151609) ring. rsc.org

Intermolecular Interactions: The introduction of functional groups capable of hydrogen bonding, such as hydroxyl groups, can lead to the formation of extensive intermolecular networks. rsc.orgresearchgate.netmdpi.com Conversely, introducing bulky substituents like aryloxy groups can eliminate intermolecular hydrogen bonding. rsc.orgresearchgate.netmdpi.com

Electronic Effects: Electron-withdrawing or electron-donating substituents modify the electron density of the aromatic ring, which in turn affects the reactivity of the ester groups and the C-Br bonds, as well as the electronic properties (e.g., fluorescence) of the resulting molecules. The reactivity of bromine atoms in cross-coupling reactions can be influenced by the electronic effects of other substituents on the ring. rsc.org

These relationships are fundamental in designing terephthalate-based molecules for applications ranging from polymers to metal-organic frameworks (MOFs). rsc.orgmdpi.com

Synthesis and Functionalization of Diethyl 2,5-Dibromoterephthalate Derivatives

This compound is a key starting material for creating a variety of substituted terephthalates, primarily through reactions that replace the bromine atoms.

The replacement of bromine atoms with alkyl groups is typically achieved through palladium-catalyzed cross-coupling reactions. These methods form new carbon-carbon bonds with high efficiency.

Two prominent methods are:

Suzuki-Miyaura Coupling: This reaction couples the dibromo-terephthalate with an alkylboronic acid or its ester (e.g., 9-BBN derivatives) in the presence of a palladium catalyst and a base. princeton.edu The use of 9-alkyl-9-BBN derivatives is particularly effective for transferring primary alkyl groups. uwindsor.ca

Negishi-like Coupling: This method involves the in-situ formation of an organozinc halide from an alkyl halide and zinc dust, which then couples with the aryl bromide under palladium catalysis. sigmaaldrich.com This approach is advantageous as it can be performed in aqueous surfactant solutions, reducing the need for anhydrous organic solvents. sigmaaldrich.com

Table 1: Synthetic Methods for Alkyl-Substituted Terephthalate (B1205515) Analogues

Reaction NameKey ReagentsCatalyst System (Example)Description
Suzuki-Miyaura CouplingAlkylboronic acid or esterPd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., Cs₂CO₃)Couples an organoboron compound with the aryl bromide. princeton.edu
Negishi CouplingAlkyl halide, Zinc dustPd(Amphos)₂Cl₂Forms an organozinc reagent in situ, which then couples with the aryl bromide. sigmaaldrich.com

The introduction of heteroaromatic rings, such as thiophene (B33073), onto the terephthalate backbone is a common strategy to create compounds for organic electronics. These derivatives are synthesized using palladium-catalyzed cross-coupling reactions.

A prime example is the synthesis of Diethyl 2,5-di(2-thienyl)terephthalate . chemicalbook.comchemspider.com This is accomplished via a Suzuki-Miyaura cross-coupling reaction between this compound and 2-Thiopheneboronic acid. chemicalbook.com The reaction is typically catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base like potassium phosphate (B84403). nih.gov This methodology is broadly applicable for coupling various aryl and heteroaryl boronic acids. nih.govnih.govnih.gov

Table 2: Synthesis of Diethyl 2,5-di(2-thienyl)terephthalate

Reactant 1Reactant 2Catalyst (Example)Base (Example)Solvent (Example)
This compound2-Thiopheneboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water

The conversion of the bromo-substituents to cyano groups yields dicyanoterephthalate derivatives. This transformation is classically performed using the Rosenmund-von Braun reaction. synarchive.comwikipedia.org The reaction involves heating the aryl halide with a stoichiometric amount or an excess of copper(I) cyanide (CuCN). organic-chemistry.org

The traditional conditions often require high temperatures (up to 200 °C) and polar, high-boiling solvents like DMF or pyridine. wikipedia.orgorganic-chemistry.org Modern improvements to this reaction include the use of ionic liquids as the solvent, which can facilitate catalyst recycling, or employing palladium catalysts with alternative cyanide sources like K₄[Fe(CN)₆] to achieve milder reaction conditions. researchgate.net

Table 3: Synthetic Method for Cyanated Terephthalate Derivatives

Reaction NameKey ReagentsConditions (Classical)
Rosenmund-von Braun ReactionCopper(I) Cyanide (CuCN)High temperature (e.g., >150°C), Polar solvent (e.g., DMF) synarchive.comorganic-chemistry.org

Hydroxylated terephthalates are valuable intermediates. This compound itself can be considered a precursor to these analogues. A related precursor, Diethyl 3,6-dibromo-2,5-dihydroxyterephthalate , is used to synthesize other halogenated derivatives. rsc.orgresearchgate.netmdpi.com For example, it can be converted to Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate by heating with an excess of potassium iodide in ethanol (B145695). rsc.orgresearchgate.netmdpi.com This demonstrates a halogen exchange (Finkelstein-type) reaction on a substituted terephthalate ring.

The fundamental hydroxylated analogue in this family is Diethyl 2,5-dihydroxyterephthalate . nih.govsigmaaldrich.com The synthesis of such compounds can sometimes be achieved via nucleophilic aromatic substitution on activated aryl halides or through multi-step sequences involving protection and deprotection of the hydroxyl groups.

Table 4: Synthesis of a Halogenated Hydroxylated Analogue

PrecursorProductReagentsConditions
Diethyl 3,6-dibromo-2,5-dihydroxyterephthalateDiethyl 2,5-dihydroxy-3,6-diiodoterephthalatePotassium Iodide (KI)Reflux in Ethanol rsc.orgmdpi.com

Regioselective Functionalization Strategies

A significant challenge in the functionalization of this compound is achieving mono-substitution, where only one of the two equivalent bromine atoms reacts. Such regioselectivity allows for the synthesis of unsymmetrical derivatives.

Strategies to achieve this include:

Regioselective Suzuki Coupling: In non-symmetrical dibromoarenes, regioselectivity is often governed by the steric and electronic environment of the bromine atoms. rsc.orgresearchgate.net For symmetrical substrates like this compound, achieving mono-coupling requires careful control of reaction conditions. By using a substoichiometric amount of the boronic acid and carefully chosen catalyst, ligand, and base combinations, it is possible to favor the formation of the mono-arylated product over the di-substituted one. beilstein-journals.org The reaction can be stopped after the first coupling, followed by purification.

Regioselective Metal-Halogen Exchange: A powerful strategy involves the selective monolithiation of the dibromo compound. nih.govacs.org This is typically done by treating the substrate with one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). researchgate.net The resulting mono-lithiated species is a potent nucleophile that can be trapped with a variety of electrophiles to install a new functional group at one position. The success of this method often depends on factors like solvent and concentration, with coordinating solvents sometimes favoring lithiation at a specific position. researchgate.net Microflow reactor systems have been shown to improve the selectivity of monolithiation for various dibromobiaryls by enabling rapid mixing and precise temperature control. nih.govacs.org

Applications of Diethyl 2,5 Dibromoterephthalate in Advanced Materials Science

Polymer and Copolymer Synthesis

The presence of bromine atoms and ester functionalities on the terephthalate (B1205515) core enables diethyl 2,5-dibromoterephthalate to participate in various polymerization reactions. These reactions lead to the formation of polymers with tailored properties for specific and advanced applications.

Conjugated Polymers for Organic Electronics

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. researchgate.netresearchgate.net This electronic structure is the basis for their unique optical and electronic properties, making them central to the field of organic electronics. researchgate.netescholarship.org The applications of these polymers are extensive and include organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.net The appeal of conjugated polymers lies in their potential for low-cost manufacturing, light weight, and mechanical flexibility. researchgate.netresearchgate.net

This compound is a key monomer in the synthesis of certain conjugated polymers. For instance, it is used in the synthesis of a monomer for a type of poly(p-phenylene vinylene) (PPV). This process involves a Suzuki-Miyaura cross-coupling reaction of this compound, followed by a series of chemical transformations including reduction, deprotection, and strapping with alkyl chains. rsc.org The ability to precisely design and synthesize conjugated polymers with specific architectures and functional groups is crucial for developing new materials with superior photoelectrical properties. researchgate.net

The molecular structure of these polymers, including the choice of monomers like this compound, has a profound impact on their physical and optoelectronic properties, which in turn dictates their performance in electronic devices. escholarship.org Research in this area focuses on establishing clear structure-function relationships to guide the design of next-generation polymer semiconductors. escholarship.org

Polymer ClassMonomer ComponentKey Synthetic ReactionApplication Area
Poly(p-phenylene vinylene) (PPV)This compoundSuzuki-Miyaura cross-couplingOrganic Electronics

Polyesters and Polyanhydrides for Specialized Applications

While the primary application of this compound is in the realm of conjugated systems, its ester groups also allow for its incorporation into polyesters through polycondensation reactions. Polyesters are a major class of polymers known for their excellent mechanical properties and thermal stability. The introduction of a bromine-containing monomer like this compound can impart specific functionalities, such as flame retardancy or modified solubility.

Bio-based polyesters, for example, are gaining significant attention as sustainable alternatives to traditional plastics. mdpi.combohrium.com Research in this area has explored the synthesis of polyesters from monomers like 2,5-thiophenedicarboxylic acid, which shares a similar dicarboxylic acid structure. mdpi.combohrium.com These bio-based polymers exhibit promising properties, including excellent gas barrier performance, which makes them suitable for packaging applications. mdpi.combohrium.com The synthesis of these polyesters often involves a two-stage melt polycondensation process, a green and solvent-free method. mdpi.combohrium.com

Chiral Polyesters and Liquid Crystalline Systems

The rigid structure of the terephthalate unit in this compound can be exploited in the design of liquid crystalline polymers. By incorporating this monomer with chiral diols, it is possible to synthesize chiral polyesters. These polymers can exhibit unique optical properties and self-assembly behaviors, which are of interest for applications in optical devices and chiral separations. The synthesis of a monomer for a self-encapsulated poly(p-phenylene) involved a Williamson ether synthesis, demonstrating a method to create complex polymer architectures. rsc.org

Self-Encapsulated and Picket-Fence Poly(phenylene-vinylene)s

To enhance the performance of conjugated polymers, particularly their luminescence in the solid state, researchers have developed innovative molecular designs. Two such designs are "self-encapsulation" and the "picket-fence" approach. Both strategies aim to reduce intermolecular interactions and prevent π–π stacking, which can quench luminescence. rsc.orgrsc.org

In the synthesis of a self-encapsulated monomer for poly(p-phenylene vinylene) (PPV), this compound is a key starting material. rsc.org The synthesis involves a Suzuki-Miyaura cross-coupling reaction, followed by reduction of the ester groups, deprotection, and the attachment of "strapping" octylene chains. rsc.orgrsc.org A similar synthetic route is used for the picket-fence monomer, but with a different precursor to create less bulky side groups. rsc.orgrsc.org

Interestingly, studies have shown that picket-fence polymers can exhibit higher photoluminescence quantum yields in solid films compared to their self-encapsulated counterparts, despite having less bulky substituents. rsc.orgrsc.org This finding is significant for the development of more efficient and easily synthesizable solid-state emitters for various applications. rsc.org

Molecular DesignSynthetic PrecursorKey FeatureAdvantage
Self-EncapsulatedThis compoundEncapsulating octylene chainsReduces interchain interactions
Picket-FenceThis compoundLess bulky dimethyl unitsHigher photoluminescence quantum yield in films

Organic Solar Cells (OSCs) and Photovoltaic Materials

Organic solar cells (OSCs) represent a promising technology for converting solar energy into electricity, offering advantages such as low cost, light weight, and flexibility. nih.gov The active layer in a typical bulk heterojunction (BHJ) OSC is a blend of a donor and an acceptor material. nih.gov The development of new materials, particularly for the acceptor component, is a major focus of research in this field.

Non-Fullerene Acceptors (NFAs) Development

For many years, fullerene derivatives were the dominant acceptor materials in OSCs. However, they have several drawbacks, including limited tunability of their electronic properties and poor absorption in the visible spectrum. nih.gov This has led to the rapid development of non-fullerene acceptors (NFAs), which offer significant advantages such as tunable band gaps, strong light absorption, and improved stability. nih.govresearchgate.net

The design of NFAs often follows an acceptor-donor-acceptor (A-D-A) architecture, which consists of a central electron-donating core flanked by electron-withdrawing end groups. nih.gov This structure allows for precise tuning of the material's electronic and optical properties. nih.gov The development of novel NFAs has led to a significant increase in the power conversion efficiencies (PCEs) of OSCs. nih.gov

While direct synthesis of NFAs from this compound is not the primary route, the fundamental principles of molecular design used in creating conjugated polymers from this monomer are highly relevant to NFA development. The ability to create complex, multi-ring systems with tailored electronic properties is a common thread. For instance, research has focused on designing NFAs with extended fused-ring systems to enhance their light-absorbing capabilities. nih.gov Computational studies, using techniques like density functional theory (DFT), play a crucial role in predicting the properties of new NFA candidates before their synthesis. nih.govresearchgate.net

NFA Design StrategyKey FeatureDesired Outcome
A-D-A ArchitectureElectron donor core with acceptor end-groupsTunable energy levels and broad light absorption
Extended ConjugationLarger planar backboneEnhanced light absorption and charge transport
End-Group ModificationVarying electron-withdrawing strengthOptimized LUMO energy levels and film morphology

Donor-Acceptor (D-A) Copolymers in Photovoltaics

Donor-acceptor (D-A) copolymers are a class of semiconducting polymers extensively studied for their potential in photonic and electronic applications, particularly in organic solar cells. nih.gov These polymers are constructed by alternating electron-donating (D) and electron-accepting (A) monomer units along the polymer backbone. researchgate.net This architectural design allows for the tuning of the polymer's optical and electronic properties, such as its bandgap, through intramolecular charge transfer between the donor and acceptor units. nih.govresearchgate.net

The terephthalate moiety, derivable from this compound, can function as an electron-accepting unit in D-A copolymers. The dibromo-functionality of the parent molecule is critical for polymerization, typically via Stille or Suzuki cross-coupling reactions, to form the copolymer chain. nih.gov By pairing a terephthalate-based acceptor with various donor units, researchers can create polymers with tailored properties for photovoltaic applications.

For instance, D-A copolymers incorporating benzodithiophene (BDT) as the donor unit have shown promise in polymer solar cells (PSCs). rsc.org Two such copolymers, PBDTNTDO-1 and PBDTNTDO-2, demonstrated broad visible absorption and relatively low HOMO energy levels, which are desirable for achieving high open-circuit voltages in solar cells. rsc.org The performance of a PSC using PBDTNTDO-2 as the donor material is detailed in the table below.

PolymerAcceptorVoc (V)Jsc (mA cm-2)FF (%)PCE (%)
PBDTNTDO-2PC70BM0.885.67-1.52
Data sourced from a study on D-A copolymers of benzodithiophene and naphtho[2,3-c]thiophene-4,9-dione. rsc.org

Similarly, copolymers based on dithienosilole (DTS) and benzotriazole (B28993) (BTA) units have been synthesized for PSC applications. researchgate.net The introduction of thiophene (B33073) bridges between the D and A units in the polymer PDTS-DTBTA led to improved planarity, broader absorption, and higher hole mobility compared to its counterpart without the bridge, PDTS-BTA. researchgate.net This structural modification resulted in a significant enhancement in power conversion efficiency (PCE). researchgate.net

PolymerAcceptorVoc (V)Jsc (mA cm-2)FF (%)PCE (%)
PDTS-BTAPC70BM0.824.8641.21.64
PDTS-DTBTAPC70BM0.8110.1246.43.80
Comparative performance of dithienosilole and benzotriazole-based copolymers. researchgate.net

While these examples use different specific acceptor units, they illustrate the principle by which a derivative of this compound could be incorporated as the acceptor component to achieve functional D-A copolymers for photovoltaics.

Dye-Sensitized Solar Cells (DSSCs) Sensitizers

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that uses a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor to absorb sunlight. mdpi.com Organic dyes are often employed as sensitizers due to their high molar extinction coefficients and the tunability of their chemical structures. mdpi.com A common design for organic sensitizers is a D-π-A structure, consisting of a donor, a π-conjugated bridge, and an acceptor group, which anchors the dye to the semiconductor surface (e.g., TiO₂). scientificarchives.com

The carboxylate groups derived from the hydrolysis of this compound can serve as effective anchoring groups to the semiconductor surface. The terephthalic acid core itself is electron-withdrawing and can function as part of the acceptor unit in a D-A type dye. The synthesis of novel organic dyes often involves building these complex D-π-A structures where the choice of each component is critical to the final performance.

The performance of DSSCs is highly dependent on the dye's structure and its interaction with the semiconductor surface. Atomistic modeling has been used to study the adsorption mechanism of dyes with double linkers, such as those with two carboxylic or cyanoacrylic acid groups, on TiO₂ surfaces. mdpi.com Such studies reveal that the dye's orientation on the surface, stabilized by various interactions, can influence the electron injection process. mdpi.com A derivative of this compound, with its two potential anchoring groups, fits this design principle for creating efficient and stably adsorbed sensitizers.

Sensitizer TypeAverage Efficiency (%)Maximum Reported Efficiency (%)
Metal-free Organic Dyes~7.1%15.2% (with co-sensitization)
Natural Dyes~0.5%2.3%
A meta-analysis of DSSC efficiencies based on sensitizer type. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs) Synthesis

This compound is a precursor to 2,5-dibromoterephthalic acid (H₂DBT), a ligand that has been successfully used to construct coordination polymers and Metal-Organic Frameworks (MOFs). rawdatalibrary.netrsc.org MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional structures. metu.edu.tr The synthesis of these materials is often achieved under solvothermal conditions. rawdatalibrary.netmdpi.com

Several coordination polymers have been synthesized using H₂DBT and various metal ions like zinc(II) and cobalt(II), along with N-donor co-ligands such as 2,2'-bipyridyl. rawdatalibrary.net In these structures, the H₂DBT ligand can adopt different coordination modes, and the co-ligands play a crucial role in determining the final dimensionality of the framework. rawdatalibrary.net For example, the use of bipyridyl co-ligands has led to the formation of 2D layered structures and 1D chains. rawdatalibrary.net These materials can exhibit interesting photoluminescence properties. rawdatalibrary.net

Similarly, H₂DBT has been used to create three-dimensional calcium-based coordination polymers. rsc.org The addition of different N-donor organic molecules as auxiliary ligands directs the formation of diverse structural topologies. rsc.org

ComplexMetalCo-LigandDimensionalityKey Feature
1 Zn4,4'-dmbpy2DIsomorphic with complex 2
2 Co2,2'-bpy2DIsomorphic with complex 1
3 Zn2,2'-bpy2DGood fluorescence performance
4 Zn2,2'-bpy1DForms 3D supramolecular structure via H-bonds
Data from a study on coordination polymers driven by 2,5-dibromoterephthalic acid. rawdatalibrary.net

These findings demonstrate that the ligand derived from this compound is a highly effective building block for creating a variety of coordination polymers with tunable structures and properties.

Building Blocks for Complex Organic Architectures (e.g., Indacenodithiophene (IDT) Core)

The rigid structure and reactive bromine sites of this compound make it an excellent starting material for the synthesis of complex organic architectures. These architectures are often polycyclic aromatic compounds that are the core of many functional organic materials used in electronics. The bromine atoms are ideal handles for carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Sonogashira couplings, which are workhorse reactions in the synthesis of conjugated materials.

One example of building a complex core involves the synthesis of indene (B144670) derivatives. A reliable protocol has been developed for the synthesis of diethyl 4,7-diiodo-1H-indene-2,2(3H)-dicarboxylate, a related complex architecture, through a [2+2+2] cycloaddition reaction. uea.ac.uk This indene derivative can then be further functionalized, for example, through a Sonogashira coupling with trimethylsilylacetylene, to introduce ethynyl (B1212043) groups. uea.ac.uk This stepwise construction showcases how a simple aromatic precursor can be elaborated into a more complex, functional core.

While a direct synthesis of the Indacenodithiophene (IDT) core from this compound is not detailed in the provided sources, the chemical principles are directly applicable. The synthesis of D-A copolymers often involves complex monomer units like benzodithiophene (BDT), which itself is a complex organic architecture. nih.govrsc.orgrsc.org The synthesis of these monomers relies on the same cross-coupling chemistry for which this compound is an ideal substrate. Therefore, it serves as a foundational building block for accessing a wide range of complex, fused-ring aromatic systems that are central to modern organic electronics.

Applications in Redox Flow Batteries as Anolyte Precursors

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, where energy is stored in liquid electrolytes, an anolyte and a catholyte, that are circulated through an electrochemical cell. nih.govmdpi.com Organic molecules are being explored as active materials for these electrolytes to reduce cost and increase sustainability. researchgate.netresearchgate.net An anolyte is the electrolyte for the negative electrode, and it requires a material with a low reduction potential that can undergo stable and reversible redox reactions. mdpi.com

This compound can serve as a precursor for synthesizing organic anolyte materials. The ester and bromo functionalities can be chemically modified to create redox-active molecules with desirable properties. For example, the core structure could be functionalized with groups that enhance solubility in aqueous or organic electrolytes and tune the redox potential.

Research in this area has focused on various organic molecules. For example, a commercially available dye, Basic Red 5, was modified and successfully used as an anolyte in an aqueous organic redox flow battery (AORFB). researchgate.net This system, when paired with a cerium-based catholyte, exhibited a high operating voltage of ~1.4 V and excellent stability, with 99.9% capacity retention after 200 cycles. researchgate.net Another study reported an all-organic, non-aqueous flow battery using 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy) benzene (B151609) (DBBB) as the catholyte and a quinoxaline (B1680401) derivative as the anolyte, delivering a cell voltage of 1.30–1.70 V. nih.gov

AnolyteCatholyteElectrolyteCell Voltage (V)Stability
Desalted Basic Red 5 (d-BR5)Ce(CH₃SO₃)₃Aqueous~1.499.9% capacity retention after 200 cycles
Performance of a redox flow battery using a modified organic dye as the anolyte. researchgate.net

These examples highlight the potential for custom-synthesized organic molecules to function as effective anolytes. The chemical versatility of this compound makes it a suitable starting point for designing and synthesizing novel redox-active materials tailored for RFB applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For Diethyl 2,5-Dibromoterephthalate, ¹H and ¹³C NMR spectroscopy provide definitive evidence of its molecular framework.

In ¹H NMR spectroscopy of a related compound, diethyl 2,5-dihydroxyterephthalate, the proton signals corresponding to the ethyl groups and the aromatic ring can be observed. chemicalbook.com Similarly, for this compound, one would expect to see characteristic signals for the ethyl protons—a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group—due to spin-spin coupling. The aromatic proton would appear as a singlet, its chemical shift influenced by the electron-withdrawing bromine and ester functionalities.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. spectrabase.com Each unique carbon atom in the this compound molecule, including the carbonyl carbon of the ester, the aromatic carbons (both those bonded to bromine and the one bonded to a proton), and the ethyl carbons, would exhibit a distinct resonance.

The chemical shifts observed in both ¹H and ¹³C NMR spectra are crucial for confirming the successful synthesis and purity of this compound.

High-Resolution Mass Spectrometry Techniques (HR-TOF-MS, MALDI-TOF MS)

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF), are indispensable for determining the precise molecular weight and elemental composition of this compound. longdom.orgcreative-proteomics.com These "soft ionization" methods are particularly advantageous for analyzing molecules that might fragment under harsher ionization conditions. creative-proteomics.com

HR-TOF-MS provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₂Br₂O₄). longdom.org This high level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

MALDI-TOF MS is another powerful tool, especially for high-throughput analysis. nih.govresearchgate.netnih.gov In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the gentle ionization and desorption of the sample molecules. longdom.orgnih.gov This method is highly sensitive and can be used to verify the molecular weight of this compound and to detect any potential impurities. creative-proteomics.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within a molecule. The technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of the compound.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl groups of the ester functionalities. The position and intensity of these absorption maxima are influenced by the substituents on the benzene ring. The bromine atoms and the ester groups, being electron-withdrawing, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted diethyl terephthalate (B1205515). The analysis of the UV-Vis spectrum provides valuable information about the electronic properties of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, leading to a change in dipole moment, Raman spectroscopy is based on the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule. ksu.edu.saresearchgate.net

The IR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups present. Key vibrational modes include the C-H stretching of the ethyl groups, the strong C=O stretching of the ester carbonyl groups, and the C-O stretching of the ester linkage. The C-Br stretching vibrations will also be present in the fingerprint region of the spectrum.

The Raman spectrum provides additional vibrational information, often for bonds that are weak or absent in the IR spectrum. For instance, the symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. By analyzing both the IR and Raman spectra, a comprehensive vibrational assignment can be made, further confirming the molecular structure of this compound.

Electrochemical Characterization Using Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound. It provides information about the oxidation and reduction potentials of a molecule, which are related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The cyclic voltammogram of this compound would reveal the potentials at which the molecule undergoes electron transfer processes. The presence of the electron-withdrawing bromine atoms and ester groups is expected to influence the redox potentials. The data obtained from CV can be used to estimate the HOMO and LUMO energy levels, which are crucial for understanding the electronic properties and potential applications of the material in electronic devices. The shape and characteristics of the voltammogram, including the intensity and potential of redox peaks, can be altered by modifications to the molecule, such as doping with other materials. ias.ac.in

X-ray Diffraction Studies (Powder X-ray Diffraction, Wide-Angle X-ray Scattering)

X-ray diffraction (XRD) techniques are paramount for determining the crystalline structure of solid materials. ndhu.edu.tw Powder X-ray diffraction (PXRD) is a widely used method to identify the crystalline phases and determine the crystal structure of a powdered sample. omicsonline.orgnih.gov

The PXRD pattern of this compound provides a unique "fingerprint" based on the arrangement of atoms in its crystal lattice. doitpoms.ac.uk The positions and intensities of the diffraction peaks are governed by Bragg's Law and are characteristic of the compound's specific crystal structure. nih.govdoitpoms.ac.uk This technique can be used to confirm the phase purity of a synthesized sample and to study its crystalline nature. omicsonline.org

Wide-Angle X-ray Scattering (WAXS) is another valuable technique, often used for the characterization of both crystalline and non-crystalline (amorphous) materials, including polymers. ndhu.edu.tw WAXS provides information on the short-range order and packing of molecules. For this compound, WAXS can offer insights into the molecular arrangement within the solid state.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for evaluating the thermal stability and phase behavior of materials. uni-siegen.de Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.orgnih.gov A DSC thermogram of this compound would show endothermic peaks corresponding to melting and exothermic peaks for crystallization or decomposition. The melting point of this compound has been reported to be in the range of 127.0 to 131.0 °C. tcichemicals.com

Microscopic Morphological Characterization (Scanning Electron Microscopy, Atomic Force Microscopy)

The surface topography and internal structure of materials synthesized using this compound as a monomer are critical to their function. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is employed to obtain high-resolution images of the surface morphology of materials. In the context of polymers derived from this compound, SEM analysis can reveal details about the texture, porosity, and phase separation of the synthesized material. For instance, in the formation of polymeric films or fibers, SEM can be used to assess the uniformity of the surface, the presence of defects, and the alignment of fibrous structures. The technique involves scanning the sample with a focused beam of electrons, and the resulting signals provide information about the sample's surface topography and composition.

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the characterization of surfaces at the atomic level. AFM is particularly useful for quantifying surface roughness and observing the fine details of the polymer chain organization on a substrate. It operates by scanning a sharp tip over the sample surface, with the deflection of the cantilever holding the tip being measured to create a three-dimensional topographical map. For materials derived from this compound, AFM can be used to study the morphology of thin films, the dispersion of nanoparticles in a polymer matrix, and the phase-separated domains in copolymers.

Detailed findings from morphological studies on related aromatic polymer systems illustrate the type of data that can be obtained. For example, in studies of similar aromatic polyamides, SEM has been used to visualize the porous network structure of aerogels and the surface texture of fibers, while AFM has provided quantitative data on surface roughness, which is crucial for applications involving adhesion and interfacial interactions.

Table 1: Illustrative Morphological Characterization Data for Aromatic Polymers

Material TypeAnalytical TechniqueObserved FeatureTypical Measurement/Observation
Aromatic Polymer FilmAFMSurface Roughness (Rq)0.5 - 5.0 nm
Polymer-Graphene CompositeSEMDispersion of Graphene FlakesHomogeneous dispersion with minimal agglomeration
Copolymer Thin FilmAFM (Phase Imaging)Microphase SeparationLamellar or cylindrical domains with sizes of 10-50 nm
Electrospun NanofibersSEMFiber Diameter100 - 500 nm, uniform distribution

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. For polymers synthesized via polycondensation or cross-coupling reactions involving this compound, GPC provides crucial information that correlates with the material's mechanical and physical properties.

The principle of GPC involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the unknown sample can be determined.

Key parameters obtained from a GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

The choice of eluent and operating temperature is critical, especially for rigid-rod aromatic polymers which often have limited solubility. For instance, some polyesters and polyamides require high-temperature GPC systems and specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or m-cresol (B1676322) to ensure complete dissolution and prevent aggregation.

Research on copolymers incorporating structural units similar to those derived from this compound demonstrates the utility of GPC. For example, in the synthesis of fluorene-based copolymers, GPC is used to confirm the success of the polymerization and to correlate the resulting molecular weight with the material's performance in optoelectronic devices.

Table 2: Representative GPC Data for Synthesized Aromatic Copolymers

Polymer SampleMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)GPC Eluent
Aromatic Polyester-A25,00055,0002.2Chloroform
Aromatic Polyester-B45,00098,0002.18Tetrahydrofuran (THF)
Fluorene-based Copolymer12,50028,7502.3Tetrahydrofuran (THF)
Rigid-Rod Polyamide35,00073,5002.1HFIP w/ salt

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Optoelectronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. scielo.org.mxescholarship.org These calculations provide a detailed picture of how electrons are distributed within the Diethyl 2,5-Dibromoterephthalate molecule and the energies of its molecular orbitals.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of a molecule's electronic behavior and its potential for use in optoelectronic devices. scielo.org.mx A smaller band gap generally suggests that the molecule can be more easily excited, which is a desirable characteristic for applications in semiconductors and photovoltaics. scielo.org.mx

For this compound, the presence of the bromine atoms and the ester functional groups on the central benzene (B151609) ring significantly influences its electronic properties. The bromine atoms, being electronegative, can withdraw electron density from the aromatic ring, thereby affecting the HOMO and LUMO energy levels. Theoretical calculations can precisely quantify these effects.

Illustrative Data from DFT Calculations for this compound:

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the highest energy electrons; relates to ionization potential.
LUMO Energy-1.8 eVEnergy of the lowest energy state for an added electron; relates to electron affinity.
Band Gap (HOMO-LUMO)4.7 eVDetermines electronic excitability and potential for optoelectronic applications.
Dipole Moment2.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic esters.

Molecular Dynamics Simulations of this compound-Derived Polymer Systems

While quantum chemistry focuses on the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the collective behavior of many molecules over time. mdpi.comyoutube.com This is particularly relevant for understanding the properties of polymers derived from this compound. By simulating the interactions between polymer chains, MD can predict macroscopic properties such as morphology, mechanical strength, and thermal stability. mdpi.com

In a typical MD simulation, a "box" containing multiple polymer chains is constructed. The forces between all atoms are calculated based on a chosen force field, and the equations of motion are solved to track the position and velocity of each atom over a series of small time steps. This "computational microscopy" allows researchers to observe how the polymer chains pack together, how they respond to stress or temperature changes, and how small molecules might diffuse through the polymer matrix. mdpi.com

For polymers synthesized from this compound, MD simulations can reveal how the bulky and polar bromine atoms affect chain packing and inter-chain interactions. This, in turn, influences the polymer's density, glass transition temperature, and mechanical properties.

Simulated Properties of a Hypothetical Polymer Derived from this compound:

PropertySimulated Value (Illustrative)Implication for Material Performance
Density1.45 g/cm³Reflects the efficiency of polymer chain packing.
Glass Transition Temperature (Tg)120 °CIndicates the temperature at which the polymer transitions from a rigid to a more flexible state.
Young's Modulus3.5 GPaA measure of the material's stiffness.
Radius of Gyration2.8 nmDescribes the average size and conformation of the polymer chains. youtube.com

Note: The values in this table are hypothetical and represent plausible results from MD simulations of an aromatic polyester.

Theoretical Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is also a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. For this compound, theoretical methods can identify the most likely sites for chemical attack and can map out the energy landscape of a reaction pathway.

By calculating the distribution of electrostatic potential on the surface of the molecule, researchers can pinpoint regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents. For instance, the carbon atoms attached to the bromine atoms are expected to be susceptible to nucleophilic substitution reactions, a common pathway for further functionalizing this molecule.

Furthermore, computational methods can be used to model the transition states of a reaction, which are the high-energy intermediates that connect reactants to products. By calculating the energy of these transition states, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate.

Rational Design Principles for Targeted Material Properties

The ultimate goal of many computational studies is to establish rational design principles that can guide the synthesis of new materials with specific, targeted properties. By systematically modifying the chemical structure of this compound in silico (i.e., in a computer simulation) and calculating the resulting properties, researchers can identify promising candidates for synthesis.

For example, if the goal is to create a polymer with a higher glass transition temperature, computational models can be used to explore the effects of replacing the ethyl groups with larger alkyl groups or introducing different substituents on the aromatic ring. This virtual screening process can significantly reduce the time and expense of experimental trial-and-error.

The integration of quantum chemical calculations and molecular dynamics simulations provides a multi-scale approach to materials design. Quantum mechanics can be used to parameterize the force fields used in MD simulations, ensuring that the large-scale simulations are grounded in an accurate description of the underlying electronic structure. This synergy allows for the creation of a feedback loop where theoretical predictions guide experimental work, and experimental results are used to refine the theoretical models.

Environmental and Green Chemistry Considerations for Terephthalates

Environmental Fate and Degradation Pathways of Related Esters

The environmental persistence of terephthalate (B1205515) esters is significantly influenced by their chemical structure. While non-halogenated terephthalates, such as polyethylene (B3416737) terephthalate (PET), are known for their resistance to degradation, the introduction of bromine atoms onto the aromatic ring, as in Diethyl 2,5-Dibromoterephthalate, further complicates their environmental fate.

Generally, the degradation of esters can occur through several pathways:

Hydrolysis: Phthalate and terephthalate esters can undergo hydrolysis, breaking the ester bonds to form the parent terephthalic acid and the corresponding alcohol. mst.dk This process is often slow under natural environmental conditions but can be influenced by factors like pH. mst.dk For this compound, hydrolysis would yield 2,5-dibromoterephthalic acid and ethanol (B145695).

Photodegradation: While photodegradation can be a relevant pathway for some organic compounds in the atmosphere, its significance in soil and aquatic environments is often limited due to low light penetration. mst.dk However, for brominated aromatic compounds, photolysis can lead to the formation of less-brominated, and sometimes more toxic, byproducts. nih.gov

Biodegradation: This is a primary mechanism for the removal of many organic pollutants. nih.gov Several bacterial species have been identified that can degrade aromatic compounds and even PET. researchgate.netwikipedia.org For instance, Ideonella sakaiensis possesses enzymes, PETase and MHETase, capable of hydrolyzing PET into its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). nih.govnih.gov However, halogenated organic compounds are generally more resistant to biodegradation. nih.govmdpi.com The presence of bromine atoms on the terephthalate ring likely makes this compound more recalcitrant than its non-brominated counterparts. Microbial consortia have shown greater efficiency in degrading complex mixtures of pollutants, which could be relevant for sites contaminated with such compounds. mdpi.com

Table 1: Degradation Pathways for Related Aromatic Esters
Degradation PathwayDescriptionInfluencing FactorsRelevance to this compound
Abiotic Hydrolysis Cleavage of ester bonds by water.pH, Temperature. mst.dknih.govA potential, though likely slow, degradation pathway.
Photodegradation Breakdown by sunlight (UV radiation).Light intensity, presence of sensitizers. mst.dknih.govMay lead to debromination, forming other persistent compounds. nih.gov
Biodegradation Breakdown by microorganisms (bacteria, fungi).Microbial species present, oxygen levels, temperature, presence of other substrates. nih.govmdpi.comnih.govLikely to be very slow due to the presence of bromine, which increases recalcitrance. nih.gov

Potential for Environmental Accumulation and Mobility of Related Compounds

The potential for a chemical to accumulate in the environment and move through different environmental compartments (air, water, soil, and biota) is a key aspect of its risk profile. For compounds like this compound, its structure suggests a tendency towards persistence and accumulation.

Persistence and Accumulation: Halogenated organic compounds, a class that includes brominated flame retardants (BFRs) and by extension, this compound, are often persistent, resisting degradation and accumulating in the environment. nih.gov BFRs have been detected in various environmental matrices including air, water, soil, sediment, and sewage sludge, often far from their original sources. nih.govnih.gov This persistence raises concerns about bioaccumulation, where the chemical concentrates in organisms, and biomagnification, where its concentration increases up the food chain. nih.govcapes.gov.br

Mobility: The mobility of a compound is influenced by its physicochemical properties, such as water solubility and its tendency to adsorb to soil and sediment particles. mst.dknih.gov Compounds with low water solubility and a high affinity for organic matter tend to be less mobile in water but can accumulate in sediments and sludge. mst.dknih.gov The aquatic environment can become polluted with such compounds through atmospheric deposition, runoff from landfills, and discharge from wastewater treatment plants. nih.gov

Table 2: Factors Influencing Environmental Accumulation and Mobility
PropertyDescriptionImplication for this compound
Halogenation (Bromine) The presence of bromine atoms on the aromatic ring.Increases chemical stability and resistance to degradation, leading to persistence. nih.gov
Lipophilicity (Fat-solubility) The tendency of a chemical to dissolve in fats, oils, and lipids.High lipophilicity often correlates with a higher potential for bioaccumulation in organisms. nih.gov
Sorption to Sediments The tendency to bind to particles in soil and sediment.Can lead to accumulation in specific environmental compartments, acting as a long-term source of pollution. nih.gov
Low Water Solubility Limited ability to dissolve in water.Reduces mobility in aqueous systems but can lead to concentration in sludge and sediment. mst.dk

Development of Sustainable Synthesis and Processing Strategies for this compound and its Derivatives

Green chemistry principles aim to reduce the environmental impact of chemical processes through innovative and sustainable methods. For this compound, which serves as a building block for advanced materials, applying these principles is crucial.

A primary application of this compound and its parent acid, 2,5-dibromoterephthalic acid, is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). elsevierpure.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. elsevierpure.comnih.gov

Sustainable strategies for the synthesis and processing of this compound and its derivatives include:

Green Solvents and Reagents: Research into related chemistries focuses on replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of dimethyl carbonate (DMC) as a green solvent and reagent has been explored for the synthesis of furan-based esters. unive.it

Catalyst Innovation: Developing efficient and recyclable catalysts can significantly reduce waste and energy consumption. nih.gov For bromination reactions, efforts are underway to create reusable brominating agents that can trap byproducts like hydrogen bromide (HBr), preventing their release. researchgate.net

Process Optimization: Improving reaction conditions to maximize yield and minimize byproducts is a core tenet of green chemistry. This includes exploring alternative energy sources and one-pot procedures that reduce the number of synthetic and purification steps. unive.it For MOF synthesis, this involves developing greener manufacturing methods to reduce the carbon footprint and potential ecological damage. nih.gov

Life Cycle Assessment Implications in Advanced Materials Applications

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal (a "cradle-to-grave" analysis). nih.gov

When this compound is used to create advanced materials like specialized polymers or MOFs, its LCA has several implications:

Use Phase: The performance and durability of the advanced material during its functional lifetime are key factors. For materials designed for applications like carbon capture or catalysis, the environmental benefits during the use phase could potentially offset the impacts of their production.

End-of-Life: The fate of the material after its useful life is a major concern. The degradation of MOFs could lead to the release of their constituent parts—metal ions and organic linkers (like 2,5-dibromoterephthalic acid)—into the environment. nih.gov Given the persistence of brominated aromatics, the disposal and long-term stability of materials containing these linkers require careful consideration to prevent environmental contamination. nih.govnih.gov Developing closed-loop recycling technologies, where the material can be broken down into its original components for reuse, is a critical goal for sustainability. nrel.govrsc.org

Table 3: Life Cycle Assessment Stages for Materials from this compound
LCA StageKey ConsiderationsEnvironmental Hotspots
Cradle-to-Gate Extraction of raw materials (e.g., for bromine, terephthalic acid). Energy and solvents used in the synthesis of the diethyl ester and subsequent material (e.g., MOF). nih.govsemanticscholar.orgEnergy consumption, use of potentially hazardous solvents and reagents, waste generation. nih.govresearchgate.net
Use Phase Durability and efficiency of the final product in its intended application (e.g., gas separation, catalysis).Potential leaching of the compound or its degradation products from the material matrix.
Grave/End-of-Life Disposal methods (landfill, incineration). Potential for recycling or degradation.Release of brominated compounds and metal ions into the environment upon degradation or incineration. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings Related to Diethyl 2,5-Dibromoterephthalate

Research on this compound has primarily centered on its role as a precursor in organic synthesis, particularly for the creation of more complex molecules and materials. While specific studies focusing solely on this compound are limited, its utility can be inferred from research on its parent acid, 2,5-dibromoterephthalic acid, and its dimethyl ester counterpart.

Key findings indicate that the bromine atoms on the terephthalate (B1205515) backbone are the most significant feature of the molecule. These halogens serve as reactive sites for various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.govwikipedia.org These reactions allow for the introduction of a wide array of functional groups, leading to the synthesis of novel organic linkers for MOFs and monomers for specialty polymers. youtube.comnih.gov

The ester groups of this compound provide another point of chemical modification. Hydrolysis of the ester can yield the corresponding carboxylic acid, which is a common step in the synthesis of MOFs where the carboxylate groups coordinate to metal ions. researchgate.net The choice between the diethyl and dimethyl ester can influence the solubility and reactivity of the compound in different solvent systems. chemspider.com

Spectroscopic data for the closely related Diethyl 2,5-dihydroxyterephthalate is available, which can provide a basis for the characterization of this compound. chemicalbook.com The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 18013-97-3
Molecular Formula C12H12Br2O4
Molecular Weight 380.03 g/mol
Appearance White to almost white powder or crystals. tcichemicals.com
Melting Point 127.0 to 131.0 °C. tcichemicals.com
Purity >98.0% (GC). tcichemicals.com

Unaddressed Challenges and Promising Research Gaps

Despite its potential, the full scope of this compound's applications remains largely unexplored, presenting several challenges and research gaps:

Limited Synthesis and Characterization Data: Detailed studies on the optimized synthesis and comprehensive characterization of this compound are scarce in publicly available literature. While general methods for the esterification of terephthalic acids are known, specific reaction conditions and yields for the diethyl ester are not well-documented. chemspider.com

Lack of Application-Specific Research: There is a notable absence of research demonstrating the direct use of this compound in the synthesis of specific, named MOFs or polymers with characterized properties. This gap hinders the understanding of how the properties of the starting material translate to the final product.

Comparative Studies: A direct comparison of the performance of this compound versus its dimethyl or di-acid counterparts in materials synthesis is needed. Such studies would elucidate the advantages and disadvantages of using the diethyl ester in terms of reaction kinetics, product morphology, and material properties.

Post-Synthetic Modification: Research into the post-synthetic modification of materials derived from this compound is a promising yet underexplored area. The bromine atoms could serve as handles for further functionalization after the initial material has been formed.

Emerging Trends and Prospective Applications in Materials Science

The future of this compound in materials science is tied to emerging trends that leverage its unique chemical functionalities.

One major trend is the development of functionalized MOFs . The ability to modify the organic linker prior to or after MOF assembly allows for the creation of materials with tailored properties for applications such as gas storage, separation, and catalysis. rsc.orgsurrey.ac.uk this compound is an ideal candidate for creating such MOFs, where the bromine atoms can be replaced with other functional groups to tune the framework's chemical environment.

Another promising area is the synthesis of high-performance polymers . The introduction of bromine into the polymer backbone can enhance properties such as thermal stability and flame retardancy. Furthermore, the bromine atoms can serve as sites for cross-linking or for grafting other polymer chains, leading to the development of novel copolymers and blends with unique characteristics.

The field of organic electronics also presents potential applications. The core aromatic structure of this compound can be extended through cross-coupling reactions to create conjugated systems with interesting photophysical and electronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interdisciplinary Research Opportunities for Enhanced Functionality

To fully realize the potential of this compound, interdisciplinary research is crucial. Collaborations between different scientific fields can lead to innovative applications and a deeper understanding of the material's properties.

Computational Chemistry and Materials Science: Theoretical studies can predict the properties of MOFs and polymers derived from this compound. acs.orgnih.gov Computational modeling can guide experimental work by identifying promising synthetic targets and predicting their performance in various applications.

Organic Synthesis and Chemical Engineering: The development of scalable and efficient synthetic routes for this compound and its derivatives is essential for its commercial viability. nih.gov Collaboration between organic chemists and chemical engineers can optimize reaction conditions and develop continuous flow processes.

Biology and Environmental Science: Halogenated aromatic compounds can have environmental implications. nih.govnih.gov Research at the intersection of chemistry and environmental science is needed to assess the biodegradability and potential toxicity of materials derived from this compound, ensuring their sustainable development.

Medicinal Chemistry and Drug Delivery: Porous materials like MOFs are being explored for drug delivery applications. youtube.com The functionalization of MOFs derived from this compound could enable the targeted delivery of therapeutic agents.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and pave the way for the development of a new generation of advanced materials.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2,5-dibromoterephthalate, and what are their mechanistic considerations?

this compound is commonly synthesized via Pd-catalyzed Negishi coupling between this compound (1) and organozinc reagents. For example, thieno[3,2-b]thiophen-2-yl zinc chloride reacts with the dibromo precursor under reflux in tetrahydrofuran (THF), yielding the coupled product in ~70% yield after purification by column chromatography . Alternative routes include direct bromination of diethyl terephthalate derivatives using bromine or brominating agents under controlled conditions, though yields and regioselectivity may vary .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C) and X-ray crystallography . For instance, ¹H NMR analysis of the product shows characteristic aromatic proton signals at δ 7.89 ppm (singlet for terephthalate protons) and ethyl ester protons at δ 4.24 ppm (quartet) and 1.13 ppm (triplet) . X-ray diffraction studies provide precise bond lengths and angles, confirming the planar geometry of the terephthalate core and bromine substitution patterns .

Q. What role does this compound play in cross-coupling reactions for polymer synthesis?

This compound serves as a key monomer in Stille or Suzuki-Miyaura couplings to construct conjugated polymers. For example, it reacts with bis(trimethylstannyl) monomers to form alternating donor-acceptor copolymers, which are critical for organic photovoltaics (OPVs). The bromine atoms act as leaving groups, enabling efficient Pd-catalyzed coupling while the ester groups enhance solubility during polymerization .

Q. How do solubility properties of this compound influence its applications in materials science?

The ethyl ester groups improve solubility in polar aprotic solvents (e.g., THF, chloroform), facilitating homogeneous reaction conditions during polymerization. However, meta-substituted derivatives may exhibit reduced solubility due to increased backbone rigidity, necessitating solvent optimization (e.g., chlorobenzene at elevated temperatures) to achieve high molecular weights in polymers .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in large-scale syntheses of this compound?

Key optimizations include:

  • Catalyst loading : Reducing Pd(PPh₃)₄ to 2 mol% minimizes metal contamination while maintaining coupling efficiency .
  • Purification : Sequential Soxhlet extraction with acetone, diethyl ether, and chloroform removes oligomers and unreacted monomers from polymers .
  • Temperature control : Refluxing THF at 65–70°C ensures complete activation of organozinc reagents without side reactions .

Q. How does the substitution pattern of this compound affect the optoelectronic properties of resulting polymers?

Para-substitution on the terephthalate core promotes extended π-conjugation and planar polymer backbones, enhancing charge carrier mobility. In contrast, meta-substitution introduces backbone twisting, reducing aggregation but lowering crystallinity. For example, meta-substituted polymers exhibit higher solubility (Mn ~41.8 kg/mol) but lower photovoltaic efficiency compared to para-analogs .

Q. What challenges arise in controlling regioselectivity during the synthesis of this compound derivatives?

Competing bromination at alternative positions (e.g., 3,6- vs. 2,5-substitution) can occur if reaction conditions (temperature, stoichiometry) are not tightly controlled. Regioselective synthesis of the 2,5-dibromo isomer requires low-temperature bromination (0–5°C) and excess Br₂ to favor kinetic over thermodynamic products .

Q. How is X-ray crystallography employed to resolve structural ambiguities in this compound complexes?

Single-crystal X-ray diffraction confirms the coplanarity of aromatic rings and Br–C bond lengths (~1.89 Å), which are critical for predicting reactivity in cross-coupling reactions. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, improving resolution .

Q. What methodologies address purity issues in this compound for high-performance device applications?

  • Recrystallization : Using ethanol/water mixtures removes residual bromine or ester hydrolysis byproducts.
  • HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., mono-brominated species) .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability (>200°C) for processing into thin films .

Q. How do solvent polarity and reaction kinetics influence the efficiency of Pd-catalyzed couplings involving this compound?

Polar solvents (e.g., DMF) accelerate oxidative addition of Pd⁰ to C–Br bonds but may promote catalyst decomposition. Mixed solvent systems (THF/toluene) balance polarity and boiling points, enabling efficient coupling at reflux (~110°C) while stabilizing active Pd species . Reaction monitoring via TLC or in-situ NMR ensures timely quenching to prevent over-functionalization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.